

Technical Guide: Solubility Profile of 2-Amino-3-bromo-5-methylpyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylpyrazine

Cat. No.: B112963

[Get Quote](#)

Disclaimer: Following a comprehensive review of publicly available scientific literature and chemical databases, specific quantitative solubility data for **2-amino-3-bromo-5-methylpyrazine** in various organic solvents is not readily available. This guide provides a generalized framework, including a standardized experimental protocol and data presentation templates, to enable researchers to systematically determine and report the solubility of the target compound.

Introduction

2-Amino-3-bromo-5-methylpyrazine is a heterocyclic organic compound with the molecular formula $C_5H_6BrN_3$ and a molecular weight of 188.03 g/mol .[\[1\]](#)[\[2\]](#) It is a yellow solid that serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and material science.[\[1\]](#) Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes like recrystallization, formulation development, and analytical method development. This document outlines a standardized methodology for determining its solubility profile.

Physicochemical Properties:

- Molecular Formula: $C_5H_6BrN_3$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 188.03 g/mol [\[1\]](#)[\[2\]](#)

- Appearance: Yellow solid[1][3]
- CAS Number: 74290-65-6[1][2][4]
- Qualitative Solubility: Known to be soluble in polar organic solvents like dichloromethane (DCM).[1]

Quantitative Solubility Data

The following table has been structured to present empirical solubility data. Researchers can populate this table with their experimental findings for a comparative analysis across different solvents and temperatures. The data should be recorded in grams of solute per 100 mL of solvent (g/100 mL), a standard unit for solubility measurement.

Organic Solvent	Chemical Formula	Polarity Index	Solubility at 20°C (g/100 mL)	Solubility at 40°C (g/100 mL)	Notes
Example: Acetone	C ₃ H ₆ O	5.1	Data Point 1	Data Point 2	e.g., Color of solution
Dichloromethane	CH ₂ Cl ₂	3.1			
Ethanol	C ₂ H ₅ OH	4.3			
Methanol	CH ₃ OH	5.1			
Ethyl Acetate	C ₄ H ₈ O ₂	4.4			
Acetonitrile	C ₂ H ₃ N	5.8			
Toluene	C ₇ H ₈	2.4			
N,N-Dimethylformamide	C ₃ H ₇ NO	6.4			
Dimethyl Sulfoxide	C ₂ H ₆ OS	7.2			

Experimental Protocol for Solubility Determination

The following protocol describes a standardized "shake-flask" method for determining the solubility of **2-amino-3-bromo-5-methylpyrazine** in an organic solvent at a given temperature. This method is widely accepted and suitable for generating reliable thermodynamic solubility data.^[5]

3.1 Materials and Equipment

- **2-Amino-3-bromo-5-methylpyrazine** (high purity, >95%)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 10 mL)
- Thermostatic orbital shaker or water bath
- Calibrated thermometer
- Syringe filters (e.g., 0.22 μ m PTFE)
- Syringes
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

3.2 Procedure

- Preparation: Add an excess amount of **2-amino-3-bromo-5-methylpyrazine** to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

- **Equilibration:** Securely cap the vial and place it in the thermostatic shaker set to the target temperature (e.g., 20°C). Agitate the mixture at a constant speed (e.g., 100 rpm) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the vial to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
- **Sample Withdrawal:** Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step prevents any undissolved solid from being transferred.
- **Quantification:**
 - Accurately weigh the collected filtrate to determine its mass.
 - Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
 - Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
- **Calculation:** Calculate the solubility using the determined concentration and dilution factor. Express the final result in grams of solute per 100 mL of solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **2-Amino-3-bromo-5-methylpyrazine**.

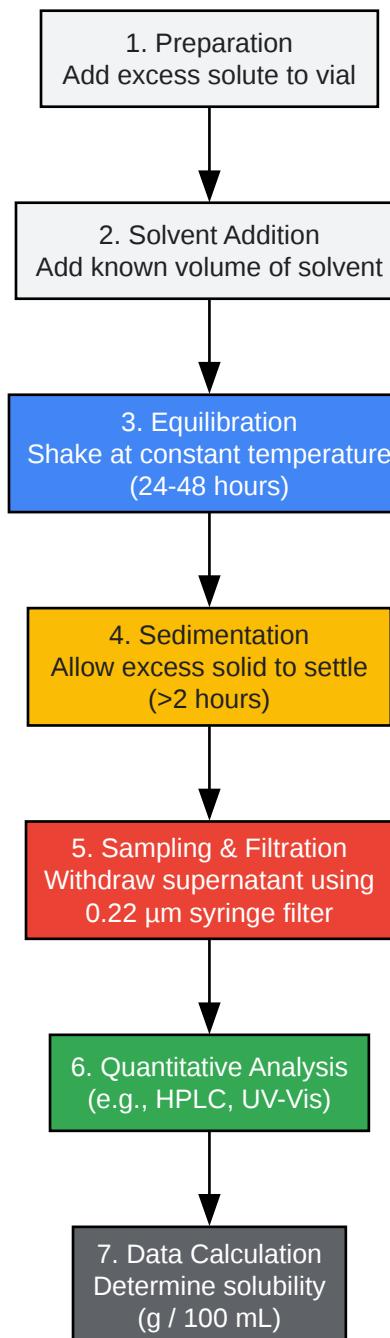


Figure 1: Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Figure 1: Experimental Workflow for Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]
- 2. 2-Amino-3-bromo-5-methylpyrazine | C5H6BrN3 | CID 9899043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-3-bromo-5-methylpyrazine | 74290-65-6 [chemicalbook.com]
- 5. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 2-Amino-3-bromo-5-methylpyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112963#solubility-of-2-amino-3-bromo-5-methylpyrazine-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com